8,11-Eicosadiynoic acid

描述

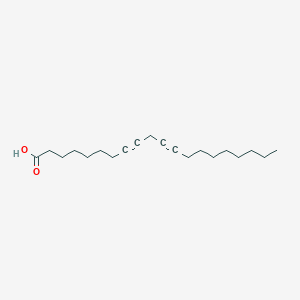

8,11-二十碳二炔酸是一种不饱和脂肪酸,其特征是在其碳链的第 8 位和第 11 位具有两个三键。 这种化合物以其作为类固醇 5α-还原酶抑制剂的作用而闻名,使其在痤疮等疾病的研究中具有重要意义 .

准备方法

合成路线和反应条件: 8,11-二十碳二炔酸的合成通常涉及在受控条件下将合适的炔烃前体偶联。 一种常用的方法是使用钯催化的交叉偶联反应,例如 Sonogashira 偶联,其涉及末端炔烃与卤代中间体的反应 .

工业生产方法: 8,11-二十碳二炔酸的工业生产可能涉及大规模有机合成技术,确保高纯度和产率。 该过程通常包括通过柱色谱和结晶进行纯化的步骤,以达到所需的产质量 .

化学反应分析

反应类型: 8,11-二十碳二炔酸会发生各种化学反应,包括:

氧化: 这种反应会导致环氧化物或其他含氧化合物的形成。

还原: 三键的氢化可以产生饱和脂肪酸。

取代: 三键可以参与亲核取代反应.

常用试剂和条件:

氧化: 像高锰酸钾或四氧化锇这样的试剂。

还原: 氢气存在下使用钯碳 (Pd/C) 等催化剂。

取代: 在碱性条件下使用胺或硫醇等亲核试剂.

主要产品:

氧化: 环氧化物或羟基化脂肪酸。

还原: 饱和脂肪酸。

取代: 各种取代的脂肪酸衍生物.

科学研究应用

Nutritional Applications

Anti-Inflammatory Properties

8,11-Eicosadiynoic acid has been noted for its anti-inflammatory effects. It is included in dietary supplements aimed at reducing inflammation, which is crucial for managing chronic inflammatory conditions such as arthritis and cardiovascular diseases. Research indicates that this compound modulates immune responses by influencing the production of pro-inflammatory mediators in macrophages.

Dietary Supplementation

Due to its health benefits, this compound is often marketed as a dietary supplement. Its incorporation into nutritional products targets individuals seeking to enhance their intake of beneficial fatty acids to support overall health and wellness.

Pharmaceutical Applications

Potential Therapeutic Uses

Studies have suggested that this compound may play a role in the development of new therapeutic agents. Its ability to influence metabolic pathways and cellular signaling makes it a candidate for drug development targeting inflammatory diseases and potentially cancer therapies. The compound's interactions with other fatty acids could enhance or inhibit various metabolic processes critical for maintaining cellular health .

Case Study: Eicosatrienoic Acid Production

Research involving the fungus Mortierella alpina has demonstrated that mutants of this organism can produce this compound under specific growth conditions. This study highlights the potential for biotechnological applications in producing this fatty acid on an industrial scale for pharmaceutical use. The findings indicated that the highest production levels were achieved when specific substrates were added to the culture medium .

Biochemical Research

Metabolic Pathways

The metabolism of this compound is linked to the production of other important fatty acids such as Mead acid (5,8,11-eicosatrienoic acid). Understanding these metabolic pathways can provide insights into essential fatty acid metabolism and its implications in health and disease .

Research on Fatty Acid Synthesis

Studies have shown that the oxidative desaturation of eicosadienoic acid is a significant regulatory step in synthesizing other polyunsaturated fatty acids. This aspect is critical for understanding how dietary fats influence human health and disease states .

作用机制

8,11-二十碳二炔酸的主要作用机制涉及抑制类固醇 5α-还原酶。这种酶负责将睾酮转化为二氢睾酮,一种强效雄激素。 通过抑制这种酶,8,11-二十碳二炔酸可以降低二氢睾酮的水平,从而对痤疮等疾病产生影响 .

类似化合物:

亚油酸: 一种不饱和脂肪酸,有两个双键,通常存在于植物油中。

花生四烯酸: 一种多不饱和脂肪酸,具有四个双键,参与前列腺素的生物合成。

二十碳五烯酸: 一种 ω-3 脂肪酸,具有五个双键,以其抗炎特性而闻名.

8,11-二十碳二炔酸的独特性: 8,11-二十碳二炔酸因其两个三键而独一无二,赋予其独特的化学反应性和生物活性。 它抑制类固醇 5α-还原酶的能力使其有别于其他脂肪酸,使其在研究和潜在的治疗应用中成为宝贵的化合物 .

相似化合物的比较

Linoleic Acid: An unsaturated fatty acid with two double bonds, commonly found in vegetable oils.

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, involved in the biosynthesis of prostaglandins.

Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.

Uniqueness of 8,11-Eicosadiynoic Acid: this compound is unique due to its dual triple bonds, which confer distinct chemical reactivity and biological activity. Its ability to inhibit steroid 5α-reductase sets it apart from other fatty acids, making it a valuable compound in both research and potential therapeutic applications .

生物活性

8,11-Eicosadiynoic acid (EDA), a polyunsaturated fatty acid, is recognized for its unique structural features and potential biological activities. This compound has garnered attention due to its implications in various physiological processes and its potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C20H34O2

- Molecular Weight : 306.48 g/mol

- Structure : Contains two conjugated triple bonds at the 8th and 11th carbon positions.

Anti-inflammatory Properties

Research indicates that EDA exhibits significant anti-inflammatory effects. A study demonstrated that EDA modulates the production of pro-inflammatory mediators in murine macrophages, suggesting its potential role in managing inflammatory conditions . The compound appears to influence the pathways involving cyclooxygenases and lipoxygenases, which are crucial in the synthesis of inflammatory mediators.

Antioxidant Activity

EDA has been studied for its antioxidant properties. It was found to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Impact on Lipid Metabolism

EDA is involved in lipid metabolism pathways. It can be converted into various bioactive lipids that influence cellular signaling processes. For instance, it has been shown to affect the metabolism of arachidonic acid derivatives, which are essential for maintaining cellular homeostasis and responding to stressors .

Table 1: Biological Activities of this compound

Case Study 1: EDA in Inflammatory Models

In a controlled study involving murine models, EDA was administered to assess its impact on inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting EDA's potential as a therapeutic agent in inflammatory diseases.

Case Study 2: EDA and Oxidative Stress

A clinical trial explored the effects of dietary supplementation with EDA on oxidative stress markers in patients with metabolic syndrome. Participants receiving EDA showed a marked decrease in malondialdehyde (MDA) levels, a biomarker for oxidative stress, compared to the control group. This suggests that EDA may play a protective role against oxidative damage.

属性

IUPAC Name |

icosa-8,11-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBHZDIKZCZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274340 | |

| Record name | 8,11-Eicosadiynoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82073-91-4 | |

| Record name | 8,11-Eicosadiynoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。